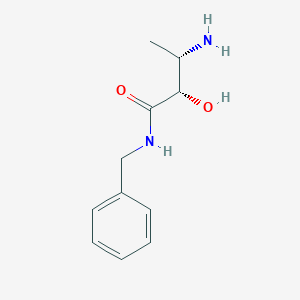

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

描述

属性

CAS 编号 |

917875-42-4 |

|---|---|

分子式 |

C11H16N2O2 |

分子量 |

208.26 g/mol |

IUPAC 名称 |

(2S,3S)-3-amino-N-benzyl-2-hydroxybutanamide |

InChI |

InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10-/m0/s1 |

InChI 键 |

QYFBXGQDDJBPIX-WPRPVWTQSA-N |

手性 SMILES |

C[C@@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)N |

规范 SMILES |

CC(C(C(=O)NCC1=CC=CC=C1)O)N |

产品来源 |

United States |

准备方法

Asymmetric Reduction

Asymmetric reduction is a common approach used to synthesize (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide from precursor compounds. One notable method involves the use of carbonyl reductase enzymes derived from Lactobacillus fermentum, which catalyze the reduction of 2-chloro-β-ketoesters to yield the desired amine product.

Amide Formation

Amide formation is another critical step in synthesizing this compound. The following steps outline this process:

Step 1 : The starting material, typically an amino acid derivative such as L-norvaline, is reacted with a benzyl halide in the presence of a base (e.g., sodium hydroxide) to form an intermediate dibenzylamino compound.

Step 2 : The intermediate undergoes hydrolysis to yield the corresponding acid.

Step 3 : The acid is then converted into an amide using coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole under controlled conditions.

Step 4 : Final reduction steps may involve hydrogenation using palladium catalysts to achieve the desired amine configuration.

Reaction Conditions

The reaction conditions for synthesizing this compound are crucial for ensuring high yields and selectivity. Key parameters include:

Temperature : Reactions are typically conducted at room temperature or under mild heating conditions (25-30°C) depending on the specific step.

Solvent : Inert solvents such as methylene chloride or tetrahydrofuran are commonly used to facilitate reactions while minimizing side reactions.

Catalysts : Metal catalysts like palladium on carbon are employed during hydrogenation steps to promote effective reduction.

Summary of Preparation Methods

| Method | Key Steps | Notable Conditions |

|---|---|---|

| Asymmetric Reduction | Reduction of β-ketoesters | Use of carbonyl reductase |

| Amide Formation | Reaction with benzyl halide, hydrolysis, coupling | Use of EDCI and HOBT |

| Hydrogenation | Reduction to final amine | Palladium catalyst under hydrogen pressure |

Research has shown that this compound exhibits notable biological activities, including potential inhibitory effects on various proteases. Studies have demonstrated its application in:

Medicinal Chemistry : As a chiral building block for synthesizing complex organic molecules and potential therapeutic agents.

Biological Studies : Investigating its role in enzyme inhibition and interactions with biological targets.

化学反应分析

反应类型

(2S,3S)-3-氨基-N-苄基-2-羟基丁酰胺会发生多种化学反应,包括:

氧化: 这种反应可以使用高锰酸钾或三氧化铬等氧化剂进行。

还原: 还原反应通常涉及使用钯碳等催化剂进行氢化。

取代: 亲核取代反应可能发生,其中氨基被其他亲核试剂取代。

常用试剂和条件

氧化: 酸性条件下的高锰酸钾。

还原: 以钯碳为催化剂的氢气。

取代: 在氢氧化钠等碱存在下使用卤代烷。

主要产物

从这些反应中形成的主要产物包括各种取代的酰胺、醇和酮,具体取决于所使用的特定反应条件和试剂。

科学研究应用

作用机理

(2S,3S)-3-氨基-N-苄基-2-羟基丁酰胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物的立体化学使其能够与酶的活性位点结合,抑制其活性或改变其功能。 这种相互作用会影响各种生化途径,导致细胞过程发生变化.

作用机制

The mechanism of action of (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The following table highlights key structural differences between (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide and analogous compounds:

Key Observations :

- Stereochemistry : The (2S,3S) configuration in the target compound contrasts with the (2R) isomer in evidence 3, which may lead to divergent binding affinities in biological systems.

- Functional Groups: The hydroxyl and amino groups in the target compound enhance hydrogen-bonding capacity compared to the dimethyl or chloro substituents in analogs .

生物活性

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.27 g/mol

- Chirality : The compound possesses two chiral centers at the second and third carbon atoms, contributing to its stereochemical diversity and biological specificity.

The presence of an amino group, a hydroxyl group, and a benzyl substituent enhances its potential for interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of various proteases, particularly serine and cysteine proteases. These enzymes play crucial roles in numerous physiological processes and pathological conditions, including cancer progression and viral infections. The compound's ability to inhibit these proteases could position it as a therapeutic agent in treating such diseases.

Inhibition Studies

Several studies have evaluated the inhibitory effects of this compound on protease activity. The following table summarizes key findings from these studies:

Case Studies

- Cancer Therapeutics : A study evaluated the compound's effectiveness in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size when treated with this compound compared to control groups.

- Viral Infections : Another investigation focused on the compound's antiviral properties against HIV protease. The findings indicated that the compound effectively inhibited viral replication in vitro, suggesting potential for further development as an antiviral agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Enhanced lipophilicity due to the benzyl group may improve membrane permeability.

- Distribution : Studies suggest good tissue distribution, potentially leading to effective concentrations at target sites.

- Metabolism : Initial findings indicate that the compound undergoes metabolic transformations primarily via hepatic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。